molecular formula C12H10S2 B1196716 4,4'-Biphenyldithiol CAS No. 6954-27-4

4,4'-Biphenyldithiol

Cat. No. B1196716
CAS RN: 6954-27-4
M. Wt: 218.3 g/mol
InChI Key: VRPKUXAKHIINGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,4'-Biphenyldithiol and its derivatives involves catalytic reactions and coupling processes. For instance, 4,4'-di-n-octyl-p-quaterphenyl was synthesized in one step by a nickel-catalyzed cross-coupling reaction, demonstrating the efficiency of catalytic processes in producing complex biphenyl structures (Porter et al., 2005).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction and spectroscopic techniques, reveals detailed insights into the geometry and electronic environment of 4,4'-Biphenyldithiol derivatives. The molecular orbitals, torsion angles, and intermolecular interactions significantly influence their physical and chemical behaviors. For example, studies on biphenyldimethyldithiol showed specific molecular orientations on different surfaces, which are crucial for its bonding and electronic properties (Caruso et al., 2004).

Chemical Reactions and Properties

4,4'-Biphenyldithiol undergoes various chemical reactions, including oxidation, reduction, and coupling, which modify its electronic and physical properties. The compound's reactivity is influenced by its molecular structure, particularly the torsion angle between the phenyl rings and the nature of substituents. These reactions and their outcomes are pivotal in tailoring the compound for specific applications.

Physical Properties Analysis

The physical properties of 4,4'-Biphenyldithiol derivatives, such as thermal stability, phase transitions, and crystalline structure, are closely related to their molecular arrangement and intermolecular interactions. Differential scanning calorimetry and powder X-ray diffraction are commonly used to investigate these properties, revealing the conditions under which these compounds exhibit desirable behaviors for various applications.

Chemical Properties Analysis

The chemical properties of 4,4'-Biphenyldithiol, including its redox behavior, electron transport, and charge distribution, are essential for its application in molecular electronics and other fields. Studies have shown that the geometry of the molecule, particularly under the influence of external fields, can significantly impact its electron transport properties, offering insights into designing better molecular junctions and electronic devices (Zou et al., 2007).

Scientific Research Applications

Application 1: Surface-Enhanced Raman Scattering (SERS) Studies

  • Summary of the Application: BPDT is used in Surface-Enhanced Raman Scattering (SERS) studies. SERS is a phenomenon where the Raman scattering cross-section of a molecule adsorbed on a noble metal surface is substantially increased .
  • Methods of Application: BPDT has been investigated at a silver island film. Ordinary Raman (OR) spectra of the neat sample in solid state and in basic solution have also been taken for comparison .
  • Results or Outcomes: The spectral feature in the SERS spectrum was similar to that for the OR spectrum in basic solution, except for the broadening of ring stretching bands indicative of the presence of surface-phenyl ring π interaction .

Application 2: Functionalization of Iron Nanoparticles

  • Summary of the Application: BPDT can be used to functionalize iron nanoparticles (NPs) with a gold shell on a polyethylene substrate .
  • Methods of Application: The exact method of application is not specified, but it involves coating the BPDT on the substrate .
  • Results or Outcomes: The outcomes of this application are not specified in the source .

Application 3: Self-Assembly & Contact Printing

  • Summary of the Application: BPDT is used in self-assembly and contact printing. It forms a self-assembled monolayer on a variety of surfaces by attaching one thiol group to the surface while the other can create nucleation sites for other functional groups .
  • Methods of Application: The exact method of application is not specified, but it involves the formation of a self-assembled monolayer on a variety of surfaces .
  • Results or Outcomes: The outcomes of this application are not specified in the source .

Application 4: Semiconductor Applications

  • Summary of the Application: BPDT can be coated on the p-doped gallium arsenic (GaAs) substrate for a variety of semiconductor applications .
  • Methods of Application: The exact method of application is not specified, but it involves coating BPDT on the p-doped gallium arsenic (GaAs) substrate .
  • Results or Outcomes: The outcomes of this application are not specified in the source .

Application 5: Quantum Dynamics of Internal Motion

  • Summary of the Application: BPDT is used in the study of quantum dynamics of the internal motion of biphenyl-based molecular junctions .
  • Methods of Application: Single molecule junctions based on selected 4,4’-biphenyldithiol and 4,4’-dicyanobiphenyl derivatives bonded to gold electrodes are analyzed from a dynamical point of view .
  • Results or Outcomes: The study of the time-dependent conformational variations of the biphenyl moieties in the nanojunctions allows for a better understanding of the quantum chemical phenomena that affect their transport properties .

Application 6: Surface-Enhanced Raman Scattering (SERS) Studies

  • Summary of the Application: BPDT is used in Surface-Enhanced Raman Scattering (SERS) studies .
  • Methods of Application: BPDT has been investigated at a silver island film .
  • Results or Outcomes: The spectral feature in the SERS spectrum was similar to that for the Ordinary Raman (OR) spectrum .

Safety And Hazards

BPDT may cause long-lasting harmful effects to aquatic life and is harmful if swallowed . It is air sensitive and should be stored under inert gas . Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

In a recent study, BPDT was used in the in-situ electrochemical regeneration of nanogap hotspots for continuously reusable ultrathin SERS sensors . This shows promise for the future use of BPDT in the field of sensors and diagnostics .

properties

IUPAC Name

4-(4-sulfanylphenyl)benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10S2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPKUXAKHIINGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60219797
Record name 4,4'-Thiobiphenyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Biphenyldithiol

CAS RN

6954-27-4
Record name [1,1′-Biphenyl]-4,4′-dithiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6954-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Thiobiphenyl
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Record name 4,4'-Biphenyldithiol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38039
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Record name 4,4'-Thiobiphenyl
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Record name [1,1'-biphenyl]-4,4'-dithiol
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Record name 4,4'-THIOBIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
340
Citations
U Weckenmann, S Mittler, S Krämer… - Chemistry of …, 2004 - ACS Publications
The selective organometallic vapor deposition of palladium onto self-assembled monolayers using cyclopentadienyl-allyl-palladium (Cp(allyl)Pd) as the palladium source was …
Number of citations: 39 pubs.acs.org
M Ratajczak-Sitarz, A Katrusiak, Z Kałuski… - … Section C: Crystal …, 1987 - scripts.iucr.org
(IUCr) 4,4'-Biphenyldithiol Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (organic compounds) Volume 43 Part 12 Pages 2389-2391 …
Number of citations: 18 scripts.iucr.org
H Hirano, J Kadota, Y Agari, T Harada… - Polymer Engineering …, 2007 - Wiley Online Library
A series of sulfur‐containing linear polythioesters were synthesized from 4,4′‐biphenyldithiol (BPT) and bifunctionally aliphatic acyl dichlorides (ACs) by means of polycondensation. …
B Zou, ZL Li, XN Song, Y Luo, CK Wang - Chemical Physics Letters, 2007 - Elsevier
The non-linear charge transport properties of 4,4′-biphenyldithiol molecular junction have been studied using the generalized Green’s function theory. It is shown that the torsion angle …
Number of citations: 26 www.sciencedirect.com
U Weckenmann, S Mittler, K Naumann, RA Fischer - Langmuir, 2002 - ACS Publications
Self-assembled monolayers (SAMs) of 4-biphenylthiol (BT) and 4,4'-biphenyldithiol (BDT) formed on polycrystalline silver substrates were characterized by surface plasmon resonance …
Number of citations: 61 pubs.acs.org
EM Euti, PV Romero, OL Pérez, G Ruano, EM Patrito… - Surface science, 2014 - Elsevier
We report a comparative study of 4,4′-biphenyldithiol adlayers grown on Au(111) substrates in solution phase by different methods. Layers prepared by immersion in solutions of …
Number of citations: 16 www.sciencedirect.com
YR Lee, MS Kim, CH Kwon - Bulletin of the Korean Chemical …, 2013 - scholar.archive.org
Surfaced-enhanced Raman scattering (SERS) of 4, 4'-biphenyldithiol (BPDT) has been investigated at a silver island film. Ordinary Raman (OR) spectra of neat sample in solid state …
Number of citations: 14 scholar.archive.org
B Tarasiuk, W Podkoscielny… - … Chemistry and Physics, 1997 - Wiley Online Library
Polysulfides were synthesized with high yield by high‐temperature solution polycondensation of 4,4′‐biphenyldithiol with selected aliphatic and aromatic‐aliphatic hydrocarbon …
Number of citations: 6 onlinelibrary.wiley.com
Z Bin, L Zong-Liang, S Xiu-Neng… - Chinese Physics …, 2008 - iopscience.iop.org
A first-principles computational method is developed to study the inelastic electron tunnelling spectroscopy (IETS) of 4, 4'-biphenyldithiol molecular junction with three different contact …
Number of citations: 7 iopscience.iop.org
L Cui, B Liu, D Vonlanthen, M Mayor, Y Fu… - Journal of the …, 2011 - ACS Publications
In situ gap-mode Raman spectra were acquired in an electrochemical environment on a single-crystal gold electrode employing a Au(100)|4,4′-biphenyldithiol (BPDT)|Au-NP(55 nm) …
Number of citations: 82 pubs.acs.org

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